molecular formula C11H17NO3 B109921 Diethylamine salicylate CAS No. 4419-92-5

Diethylamine salicylate

Cat. No.: B109921
CAS No.: 4419-92-5
M. Wt: 211.26 g/mol
InChI Key: JGMKRAUEFASZKH-UHFFFAOYSA-N
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Description

Diethylamine salicylate is a chemical compound that belongs to the class of salicylates. It is commonly used as a topical analgesic and anti-inflammatory agent. The compound is a salt formed from salicylic acid and diethylamine. Salicylic acid, derived from the bark of the white willow and wintergreen leaves, has bacteriostatic, fungicidal, and keratolytic properties . This compound is known for its ability to penetrate the skin and provide relief from pain and inflammation.

Mechanism of Action

Target of Action

Diethylamine salicylate is a derivative of salicylic acid . Salicylic acid, obtained from the bark of the white willow and wintergreen leaves, is known for its bacteriostatic, fungicidal, and keratolytic actions . The primary targets of this compound are believed to be similar to those of salicylic acid, which include various enzymes and biochemical pathways involved in inflammation and pain sensation .

Mode of Action

This compound is a topical analgesic with the anti-inflammatory properties of salicylates . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This interaction results in an analgesic (pain-relieving) and anti-inflammatory effect .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

This compound is absorbed through the skin in small amounts as salicylic acid . Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability. The compound is excreted via urine .

Result of Action

The molecular and cellular effects of this compound’s action include pain relief and reduction of inflammation . By exerting a cortisone-like action and stimulating the pituitary-adrenal axis, it helps alleviate pain and inflammation in the applied area .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the absorption of the compound . .

Biochemical Analysis

Biochemical Properties

Diethylamine salicylate is known for its anti-inflammatory properties . It is believed to exert a cortisone-like action, stimulating the pituitary-adrenal axis . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.

Cellular Effects

This compound is absorbed into the tissues after application to the skin, enters the bloodstream, and is transported throughout the body . This suggests that it may have wide-ranging effects on various types of cells and cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to have anti-inflammatory and analgesic effects, suggesting that it may interact with biomolecules involved in inflammation and pain sensation .

Temporal Effects in Laboratory Settings

It is known that after topical application, small amounts of salicylic acid, a related compound, are detectable in the plasma .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. Salicylates, a related group of compounds, have been studied in animals. For example, salicylate toxicity has been observed in dogs and cats at acute ingestions of 100 mg/kg and 50 mg/kg respectively .

Metabolic Pathways

This compound is a derivative of salicylic acid, which is synthesized from chorismate, a product of the shikimate pathway . Salicylic acid and its derivatives are known to interact with various enzymes and cofactors in this and other metabolic pathways .

Transport and Distribution

After application to the skin, this compound is absorbed, penetrates the tissues, enters the bloodstream, and is transported throughout the body . This suggests that it may interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues.

Subcellular Localization

Given its ability to penetrate tissues and enter the bloodstream , it is likely that it can reach various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine salicylate is synthesized by reacting salicylic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol. The process involves the neutralization of salicylic acid with diethylamine, resulting in the formation of this compound and water as a byproduct. The reaction is usually carried out at room temperature and requires stirring to ensure complete mixing of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where salicylic acid and diethylamine are mixed in the presence of an organic solvent. The reaction mixture is then filtered to remove any impurities, and the solvent is evaporated to obtain the pure this compound. The final product is then subjected to quality control tests to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Diethylamine salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The salicylate moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Diethylamine salicylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Salicylic Acid
  • Methyl Salicylate
  • Ibuprofen
  • Diclofenac
  • Piroxicam

Diethylamine salicylate stands out due to its effective skin penetration and targeted action, making it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

N-ethylethanamine;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMKRAUEFASZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963183
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4419-92-5
Record name Diethylamine salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybenzoic acid--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLAMINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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